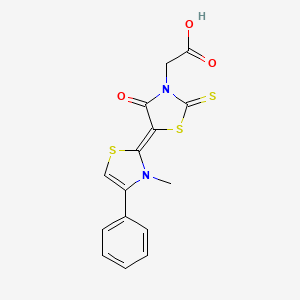
1-(2,2-Dibromocyclopropyl)-4-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-Dibromocyclopropyl)-4-nitrobenzene is an organic compound characterized by the presence of a dibromocyclopropyl group attached to a nitrobenzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Dibromocyclopropyl)-4-nitrobenzene typically involves the reaction of 4-nitrobenzyl bromide with dibromocarbene. Dibromocarbene can be generated in situ from bromoform and a strong base such as sodium hydroxide. The reaction is carried out under phase-transfer conditions, often using a phase-transfer catalyst to facilitate the transfer of the dibromocarbene into the organic phase where it reacts with the 4-nitrobenzyl bromide .
Industrial Production Methods
the general principles of organic synthesis, such as the use of continuous flow chemistry for improved efficiency and yield, can be applied to scale up the production of this compound .
Chemical Reactions Analysis
Types of Reactions
1-(2,2-Dibromocyclopropyl)-4-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The dibromocyclopropyl group can undergo nucleophilic substitution reactions, where one or both bromine atoms are replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogen gas and a metal catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the cyclopropyl ring, leading to the formation of more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various nucleophiles such as amines or thiols.
Reduction: Typical reagents include hydrogen gas with palladium on carbon (Pd/C) or other metal catalysts.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products
Substitution: Products include derivatives where the bromine atoms are replaced by other functional groups.
Reduction: The major product is 1-(2,2-Dibromocyclopropyl)-4-aminobenzene.
Oxidation: Products can include various oxidized forms of the cyclopropyl ring.
Scientific Research Applications
1-(2,2-Dibromocyclopropyl)-4-nitrobenzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of nitroaromatic compounds with biological systems.
Mechanism of Action
The mechanism of action of 1-(2,2-Dibromocyclopropyl)-4-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The dibromocyclopropyl group can participate in substitution reactions, leading to the formation of new compounds with potential biological activities .
Comparison with Similar Compounds
Similar Compounds
- 1-(2,2-Dibromocyclopropyl)-4-fluorobenzene
- 1-(2,2-Dibromocyclopropyl)-4-methoxybenzene
- 1-(2,2-Dibromocyclopropyl)-4-chlorobenzene
Uniqueness
1-(2,2-Dibromocyclopropyl)-4-nitrobenzene is unique due to the presence of both a dibromocyclopropyl group and a nitro group.
Properties
CAS No. |
70372-55-3 |
|---|---|
Molecular Formula |
C9H7Br2NO2 |
Molecular Weight |
320.96 g/mol |
IUPAC Name |
1-(2,2-dibromocyclopropyl)-4-nitrobenzene |
InChI |
InChI=1S/C9H7Br2NO2/c10-9(11)5-8(9)6-1-3-7(4-2-6)12(13)14/h1-4,8H,5H2 |
InChI Key |
NGJNJLGZOFEABY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1(Br)Br)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


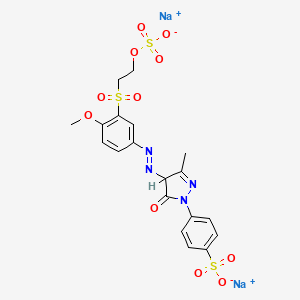

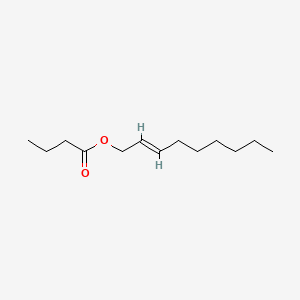
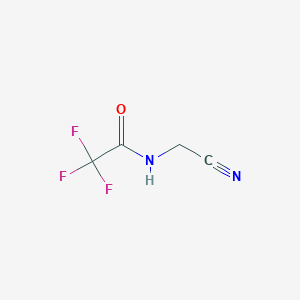
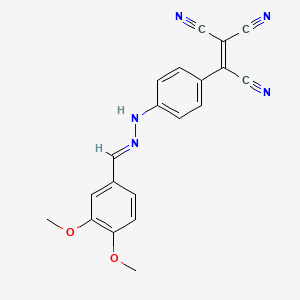

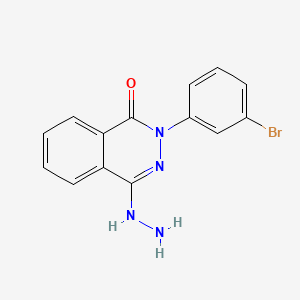
![10-[3-(Piperazin-1-YL)propyl]-8-(trifluoromethyl)-10H-phenothiazin-3-OL](/img/structure/B14462486.png)

![Ethyl {2-[4-(phenylsulfanyl)phenoxy]ethyl}carbamate](/img/structure/B14462490.png)
![1,1'-Sulfinylbis[3,5-dibromo-4-(3,3-dibromopropoxy)benzene]](/img/structure/B14462509.png)
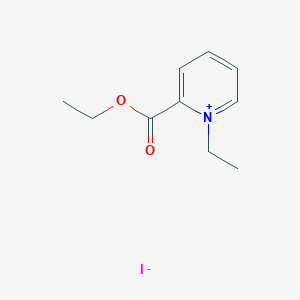
![Butyl 4-[3-(4-chlorophenoxy)-2-hydroxypropoxy]benzoate](/img/structure/B14462517.png)
